molecular formula C21H29N3O4 B2506145 N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide CAS No. 952976-36-2

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide

Cat. No. B2506145
CAS RN: 952976-36-2
M. Wt: 387.48
InChI Key: GEXRBLWKNUTONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Dopamine Receptor Agonists

One area of research focuses on compounds acting as potent and selective agonists of dopamine receptors. For instance, studies on trans-10,11-dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine have revealed its high potency and selectivity for dopamine D1 receptors, suggesting applications in studying dopamine-mediated pathways and potential therapeutic implications for neurological conditions (Brewster et al., 1990).

Orexin Receptor Mechanisms

Research on orexin receptors and their role in compulsive behaviors, such as binge eating, has led to the exploration of selective antagonists. Compounds like GSK1059865 have been evaluated for their ability to modulate feeding behaviors through orexin-1 receptor mechanisms, indicating potential applications in treating eating disorders with a compulsive component (Piccoli et al., 2012).

NMDA Receptor Antagonists

The investigation of NMDA receptor antagonists, such as MK-801, has provided insights into their neuroprotective and anticonvulsant properties. These studies have implications for understanding the role of NMDA receptors in neurodegenerative diseases and the potential for developing novel therapeutic agents (Jerram et al., 1996).

PET Ligands for Brain Receptors

Research on novel PET tracers, such as 11C-ORM-13070, has expanded our understanding of brain receptor dynamics. These tracers can image specific receptors in the human brain, offering applications in diagnosing and monitoring neuropsychiatric disorders, including depression and Alzheimer’s disease (Luoto et al., 2014).

Hydrogen Bonding in Ligand-Receptor Interactions

Studies examining the role of hydrogen bonding in ligand-receptor interactions provide foundational knowledge for drug design. Understanding how geometric properties and hydrogen bonding influence receptor recognition can inform the development of more effective therapeutic agents (Leeson et al., 1990).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c25-20(21(26)23-16-5-6-18-19(13-16)28-12-11-27-18)22-14-15-7-9-24(10-8-15)17-3-1-2-4-17/h5-6,13,15,17H,1-4,7-12,14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXRBLWKNUTONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.